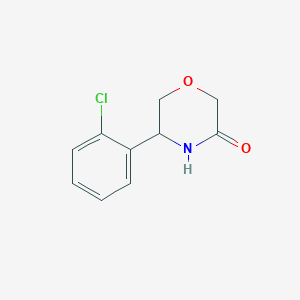

5-(2-Chlorophenyl)morpholin-3-one

Description

5-(2-Chlorophenyl)morpholin-3-one is a heterocyclic compound featuring a morpholin-3-one core substituted with a 2-chlorophenyl group at the 5-position. The morpholin-3-one scaffold consists of a six-membered ring containing one oxygen and one nitrogen atom, with a ketone group at the 3-position. The 2-chlorophenyl substituent introduces steric and electronic effects due to the chlorine atom’s ortho position, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

5-(2-chlorophenyl)morpholin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-4-2-1-3-7(8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTIYVTYCVFKSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)morpholin-3-one typically involves the reaction of 2-chlorophenyl isocyanate with morpholine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)morpholin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted morpholinones depending on the nucleophile used.

Scientific Research Applications

Antithrombotic Activity

One of the most significant applications of 5-(2-Chlorophenyl)morpholin-3-one is its use as an inhibitor of coagulation factor Xa. This property makes it a candidate for the prevention and treatment of thromboembolic disorders such as myocardial infarction, unstable angina, and deep vein thrombosis. The compound has been shown to possess excellent oral bioavailability and in vivo efficacy, making it a promising therapeutic agent in anticoagulation therapy .

Antinociceptive Effects

Research has demonstrated that derivatives of this compound exhibit antinociceptive properties. In experimental models, these compounds were effective in reducing pain responses without impairing motor coordination or causing significant side effects. This suggests potential uses in pain management therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions, including the use of 4-(4-aminophenyl)-3-morpholinone as a precursor. The compound can be synthesized through various methods, including reactions with chlorinated phenyl compounds and subsequent modifications to enhance its biological activity .

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Reaction with chlorinated phenyl | 4-(4-aminophenyl)-3-morpholinone | Solvent: Ethanol; Temperature: Varies | High |

| Hydrolysis | 1,2,4-oxadiazoles with morpholinoethyl substituent | Acidic conditions | Moderate |

In Vivo Studies

In vivo studies have indicated that this compound effectively inhibits factor Xa in animal models, leading to reduced thrombus formation. A study highlighted its potential in managing acute thromboembolic events by demonstrating significant reductions in clot size and improved blood flow post-treatment .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to factor Xa. These studies revealed that the compound binds effectively to the active site of the enzyme, supporting its role as a selective inhibitor .

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-(2-Chlorophenyl)morpholin-3-one can be contextualized against morpholinone derivatives and related heterocycles. Below is a comparative analysis based on substituent variations, synthetic routes, and inferred pharmacological relevance.

Key Observations:

Nitro and amino groups in analogs influence electronic properties, with nitro groups being electron-withdrawing (affecting redox reactivity) and amino groups enabling hydrogen bonding or further functionalization .

Synthetic Accessibility: this compound may be synthesized via methods analogous to 4-(4-nitrophenyl)morpholin-3-one, involving Friedel-Crafts acylation or nucleophilic substitution, followed by chlorination . Oxazolidinone derivatives (e.g., compound in ) require specialized steps like enantioselective chloromethylation, highlighting the complexity of introducing chiral centers .

Biological Relevance: Morpholinone and oxazolidinone scaffolds are prevalent in antimicrobial and antimalarial agents. For example, oxazolidinones (e.g., linezolid) target bacterial ribosomes, while morpholinones may interfere with parasite proteases .

Biological Activity

5-(2-Chlorophenyl)morpholin-3-one is a morpholine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of a chlorophenyl group, which significantly influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C10H10ClNO2. The synthesis typically involves the reaction of 2-chlorophenyl isocyanate with morpholine in organic solvents such as dichloromethane or toluene. The reaction conditions are optimized for yield and purity, often employing recrystallization or chromatography for purification.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorophenyl group enhances the compound's lipophilicity, facilitating its ability to cross cell membranes and interact with intracellular targets. This interaction can modulate enzyme activity and influence various biological pathways, including signal transduction and metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The compound shows low minimum inhibitory concentration (MIC) values, suggesting potent antibacterial activity .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. The presence of the chlorophenyl group appears to enhance its cytotoxic effects on tumor cells, making it a candidate for further development as an anticancer agent .

Analgesic Effects

In animal models, this compound has demonstrated antinociceptive effects. Behavioral tests such as the hot plate test and the writhing test have indicated that the compound can effectively reduce pain without significantly affecting motor coordination or causing sedation . This suggests a potential role in pain management therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Analgesic Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 5-(2-Bromophenyl)morpholin-3-one | Moderate | Low | Moderate |

| 5-(2-Fluorophenyl)morpholin-3-one | High | Moderate | Low |

The presence of chlorine in this compound enhances its lipophilicity compared to bromine or fluorine substitutions, which may contribute to its superior biological activities.

Case Studies and Research Findings

- Antimicrobial Study : A study published in MDPI reported that derivatives of morpholine compounds showed varying degrees of antimicrobial activity against MRSA strains. The incorporation of a chlorophenyl group significantly improved efficacy compared to other halogenated derivatives .

- Anticancer Research : In a study examining various morpholine derivatives, this compound was found to induce apoptosis in cancer cell lines through specific pathway modulation, highlighting its potential as an anticancer drug candidate .

- Analgesic Evaluation : Behavioral tests demonstrated that this compound effectively reduced pain responses in mice without impairing motor functions, indicating its potential for use in pain relief formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.